molecular formula C8H12ClNO3S B1373586 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride CAS No. 4229-23-6

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride

Cat. No.: B1373586
CAS No.: 4229-23-6
M. Wt: 237.7 g/mol
InChI Key: XPLFFSLHKSFPHH-UHFFFAOYSA-N
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Description

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO3S and a molecular weight of 237.7 g/mol. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenylsulfonyl)ethanol
  • 4-(2-Hydroxyethylsulfonyl)aniline
  • 2-((4-Aminophenyl)sulfonyl)ethanol

Uniqueness

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLFFSLHKSFPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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